molecular formula C33H54N12O15 B1588008 Nonathymulin CAS No. 63958-90-7

Nonathymulin

Cat. No.: B1588008
CAS No.: 63958-90-7
M. Wt: 858.9 g/mol
InChI Key: LIFNDDBLJFPEAN-BPSSIEEOSA-N
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Description

Its biological activity and antigenicity depend upon the presence of the metal zinc in the molecule . Nonathymulin plays a crucial role in the immune system, particularly in the maturation and differentiation of T-cells.

Biochemical Analysis

Biochemical Properties

Nonathymulin plays a crucial role in biochemical reactions by stimulating the formation of E rosettes and influencing T-cell differentiation. It interacts with several biomolecules, including enzymes and proteins. Specifically, this compound binds to high-affinity receptors on T cells, inducing T cell surface markers and functions in immature lymphoid cells . It also acts as an effector on proinflammatory mediators and cytokines .

Cellular Effects

This compound affects various types of cells and cellular processes. It enhances anti-inflammatory cytokines and inhibits pro-inflammatory cytokines, thereby modulating the immune response . This compound influences cell signaling pathways, such as the suppression of p38 and inhibition of NF-kappaB activation, which are implicated in several lung diseases . Additionally, it affects gene expression and cellular metabolism by increasing the activity of superoxide dismutase and decreasing the activation of ERK .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific high-affinity receptors on T cells. This binding induces T cell surface markers and functions in immature lymphoid cells . This compound’s biological activity and antigenicity depend on the presence of zinc in the molecule . It also modulates gene expression by inhibiting NF-kappaB activation and suppressing p38 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound provides significant clinical improvement in rheumatoid arthritis patients over a period of time . The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. This compound 5 mg proved to be the most efficient dose, providing significant clinical improvement with minimal adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies on rheumatoid arthritis, this compound 5 mg/day provided significant clinical improvement compared to lower or higher doses . At higher doses, this compound may exhibit toxic or adverse effects, although minimal adverse effects were observed at the optimal dose .

Metabolic Pathways

This compound is involved in metabolic pathways related to T-cell differentiation and immune response. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. This compound’s role in increasing superoxide dismutase activity and decreasing ERK activation highlights its involvement in oxidative stress and inflammatory pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is partly bound to a carrier protein in the circulation, from where it has been isolated . The presence of zinc in this compound is essential for its biological activity and antigenicity .

Subcellular Localization

This compound’s subcellular localization is primarily within the thymic epithelium, where it is produced. Immunofluorescence studies have shown that this compound is localized in specific compartments within the thymus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonathymulin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems. Quality control measures, including mass spectrometry and amino acid analysis, ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Nonathymulin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as sodium azide or thiol compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.

Scientific Research Applications

Nonathymulin has a wide range of scientific research applications:

Comparison with Similar Compounds

    Thymopoietin: Another thymic peptide involved in T-cell differentiation.

    Thymosin Alpha-1: A peptide with immunomodulatory properties.

    Thymic Humoral Factor: A thymic peptide with similar biological activities.

Uniqueness: Nonathymulin is unique due to its specific structure and zinc dependency, which are essential for its biological activity. Unlike other thymic peptides, this compound has a well-defined role in T-cell maturation and has been extensively studied for its therapeutic potential in autoimmune diseases .

Properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60)/t15-,16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFNDDBLJFPEAN-BPSSIEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54N12O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213801
Record name Nonathymulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63958-90-7
Record name Nonathymulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonathymulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NONATHYMULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H198D04WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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